![molecular formula C23H15BrO B11710385 (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B11710385.png)
(2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between anthracene-9-carbaldehyde and 4-bromoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules and materials. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Chalcones, including this compound, are studied for their potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Research is ongoing to explore the therapeutic potential of chalcone derivatives in treating various diseases, including cancer and infectious diseases.
Industry
The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The biological activity of (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one is believed to be mediated through its interaction with various molecular targets. These may include enzymes, receptors, and DNA. The exact mechanism of action would depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(anthracen-9-yl)-3-phenylprop-2-en-1-one: Lacks the bromine substituent on the phenyl ring.
(2E)-1-(naphthalen-2-yl)-3-(4-bromophenyl)prop-2-en-1-one: Contains a naphthalene moiety instead of anthracene.
Uniqueness
The presence of the anthracene moiety and the bromine substituent on the phenyl ring gives (2E)-1-(anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one unique electronic and steric properties. These properties can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H15BrO |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
(E)-1-anthracen-9-yl-3-(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H15BrO/c24-19-12-9-16(10-13-19)11-14-22(25)23-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)23/h1-15H/b14-11+ |
InChI Key |
IYUWZQNGPRTZQW-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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